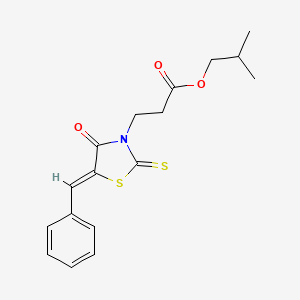

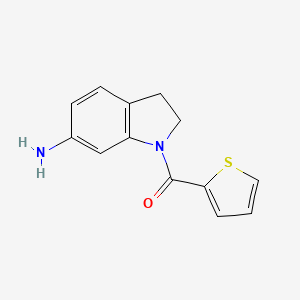

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has been achieved through the Knoevenagel condensation reaction . This involves the reaction of the appropriate aldehyde with rhodanine-3-acetic acid .Molecular Structure Analysis

The molecular formula of this compound is C18H21NO3S2. The molecular weight is 363.49.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include high thermal stability above 240°C . The absorption and emission maxima in polar and non-polar solvents have been determined .Aplicaciones Científicas De Investigación

Supramolecular Structures and Chemical Synthesis

Supramolecular Structures

The study of supramolecular structures of thiazolidinone derivatives, including a compound similar to the one mentioned, has revealed insights into their hydrogen-bonded dimers, chains, and sheets. Such studies contribute to understanding the compound's chemical properties and potential applications in material science and molecular engineering (Delgado et al., 2005).

Synthetic Methodologies

Research has been conducted on the synthesis of thiazolidinone derivatives for biological applications. These syntheses involve key intermediates and offer pathways to a variety of structurally diverse molecules with potential antimicrobial and analgesic activities (Bhovi K. Venkatesh et al., 2010).

Anticancer and Antimicrobial Activities

Anticancer Activity

Novel thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity. Some compounds have shown significant antimitotic activity and low toxicity toward normal human blood lymphocytes, suggesting potential as anticancer agents (Kamila Buzun et al., 2021).

Antimicrobial Activity

The synthesis of new thiazolidinone derivatives and their evaluation for antimicrobial properties have been an area of interest. These compounds exhibit promising activities against a range of microbial strains, highlighting their potential in developing new antimicrobial agents (M. Gouda et al., 2010).

Material Science and Catalysis

Transformation of Isobutyl Alcohol

Research on the transformation of isobutyl alcohol to aromatics over zeolite-based catalysts indicates potential applications in chemical transformations and catalysis. Such studies could lead to the development of efficient catalysts for industrial processes (Li-li Yu et al., 2012).

Photosensitized Singlet Oxygen Generation

Conjugated microporous poly-benzothiadiazoles, related to thiazolidinone derivatives, have been synthesized for singlet oxygen generation in water. This application is significant for photocatalytic processes in environmental and material science (H. Urakami et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylpropyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-12(2)11-21-15(19)8-9-18-16(20)14(23-17(18)22)10-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJWXDXZEQUVNT-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-isobutyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)